4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide
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Overview
Description
4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide typically involves multiple steps. One common method starts with the reaction of anthranilic acid with benzyl chloride in pyridine to form 2-phenyl-3,1-benzoxazine-4-one . This intermediate is then condensed with sulphanilamide in an alcoholic KOH solution to yield 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzenesulfonamide . Further reactions with different aromatic aldehydes in alcoholic KOH solution produce various substituted derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, each with unique biological activities. These derivatives are often explored for their potential therapeutic applications .
Scientific Research Applications
4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antitumor effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas: Known for its potent antibacterial and antitubercular activities.
4-(4-oxo-2-phenylquinazolin-3(4H)-yl)N-aryl-methylene benzenesulfonamide: Exhibits significant analgesic, anti-inflammatory, and antibacterial activities.
Uniqueness
4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide stands out due to its unique combination of a quinazolinone core with a carbamothioyl group. This structure imparts distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H18N4O2S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-methyl-N-[(4-oxo-2-phenylquinazolin-3-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C23H18N4O2S/c1-15-11-13-17(14-12-15)21(28)25-23(30)26-27-20(16-7-3-2-4-8-16)24-19-10-6-5-9-18(19)22(27)29/h2-14H,1H3,(H2,25,26,28,30) |
InChI Key |
MDVKURQMOUPRNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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